REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][CH:8]([CH2:11][CH3:12])[CH2:9][OH:10])=[N:3][CH:2]=1.[Br:13]Br.[OH-].[Na+]>C(O)(=O)C>[Br:13][C:5]1[C:4]([NH:7][CH:8]([CH2:11][CH3:12])[CH2:9][OH:10])=[N:3][CH:2]=[N:1][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C=C1)NC(CO)CC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirred for 1 day at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1.1)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=NC1)NC(CO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |